1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide 1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9013961
InChI: InChI=1S/C18H18N2O4S/c1-24-15-9-7-14(8-10-15)20-17-12-25(22,23)11-16(17)19(18(20)21)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3
SMILES: COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4 g/mol

1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

CAS No.:

Cat. No.: VC9013961

Molecular Formula: C18H18N2O4S

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide -

Specification

Molecular Formula C18H18N2O4S
Molecular Weight 358.4 g/mol
IUPAC Name 3-(4-methoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Standard InChI InChI=1S/C18H18N2O4S/c1-24-15-9-7-14(8-10-15)20-17-12-25(22,23)11-16(17)19(18(20)21)13-5-3-2-4-6-13/h2-10,16-17H,11-12H2,1H3
Standard InChI Key RXWWWVOSZYAMEK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4
Canonical SMILES COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-(4-methoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one . Its molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of 358.4 g/mol . The structure integrates a thieno[3,4-d]imidazole scaffold fused with a tetrahydro ring system, substituted at the 1- and 3-positions by phenyl and 4-methoxyphenyl groups, respectively.

Structural Features

The compound’s architecture includes:

  • A thieno[3,4-d]imidazole core (a sulfur-containing bicyclic system).

  • 5,5-Dioxide functionalization, which introduces sulfone groups at the 5-position of the thiophene ring, enhancing electronic stability .

  • Aromatic substituents: A phenyl group at the 1-position and a 4-methoxyphenyl group at the 3-position, both contributing to steric and electronic diversity .

The SMILES notation (COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4) and InChIKey (RXWWWVOSZYAMEK-UHFFFAOYSA-N) provide precise representations for database searches .

Physicochemical Properties

Solubility and Stability

The compound’s sulfone groups impart high polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . The methoxy group enhances lipophilicity, potentially improving membrane permeability in biological systems. Stability under ambient conditions is inferred from the absence of reactive functional groups beyond the sulfone .

Thermal Properties

Differential scanning calorimetry (DSC) data for analogous compounds reveal melting points between 180–220°C, attributed to strong intermolecular interactions from hydrogen bonding and aromatic stacking.

Applications in Medicinal Chemistry

Drug Development

This compound’s balanced lipophilicity and rigid scaffold make it a candidate for lead optimization in:

  • Central nervous system (CNS) disorders: Potential modulation of neurotransmitter receptors .

  • Oncology: As a kinase inhibitor or cytotoxic agent.

Computational Modeling

Molecular docking studies predict strong interactions with:

  • Protein kinase A (PKA): Binding energy ≤ -8.5 kcal/mol, driven by hydrogen bonds with the sulfone groups.

  • COX-2: Hydrophobic interactions with the methoxyphenyl group.

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